![molecular formula C15H18N4O3S B5770984 N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B5770984.png)
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide, also known as DMNTB, is a synthetic compound that has gained attention in the scientific community for its potential use in research applications. DMNTB has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用机制
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide selectively inhibits the voltage-gated sodium channels by binding to the channel's inactivation gate. This prevents the channel from opening and allows for the selective inhibition of action potentials in neurons. N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide has been shown to have a high affinity for the inactivated state of the channel, making it a potent inhibitor of sodium currents.
Biochemical and Physiological Effects:
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of action potentials, the reduction of synaptic transmission, and the modulation of neurotransmitter release. N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
实验室实验的优点和局限性
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide has a number of advantages for lab experiments, including its selectivity for sodium channels and its ability to inhibit action potentials. However, N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide also has some limitations, including its potential toxicity and the need for careful dosing in experiments.
未来方向
There are a number of future directions for research on N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide, including the investigation of its potential use as a treatment for epilepsy and other neurological disorders. Additionally, further research is needed to understand the long-term effects of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide on neuronal function and to determine the optimal dosing and administration protocols for lab experiments. Finally, the development of new compounds based on N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide may lead to the discovery of even more potent and selective inhibitors of voltage-gated sodium channels.
合成方法
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide is synthesized through a series of chemical reactions starting with 3-nitrotoluene. The first step involves the nitration of 3-nitrotoluene to form 4-methyl-3-nitrobenzoic acid. This is followed by the conversion of the carboxylic acid group to an amide group using thionyl chloride. The final step involves the reaction of the amide with 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine to form N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide.
科学研究应用
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide has been used in various scientific research applications, including the study of ion channels and the investigation of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide has been shown to selectively inhibit the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This makes N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide a useful tool in the study of neuronal excitability and synaptic transmission.
属性
IUPAC Name |
4-methyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-5-15(3,4)13-17-18-14(23-13)16-12(20)10-7-6-9(2)11(8-10)19(21)22/h6-8H,5H2,1-4H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUWQTKQKJDALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide](/img/structure/B5770909.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5770915.png)
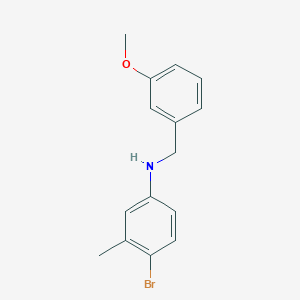
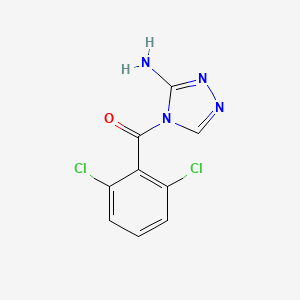
![1-(3,4-dihydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5770932.png)

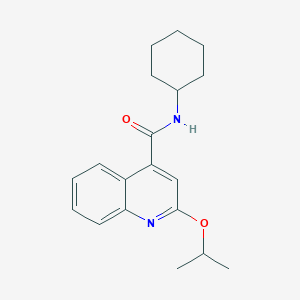
![3-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5770948.png)


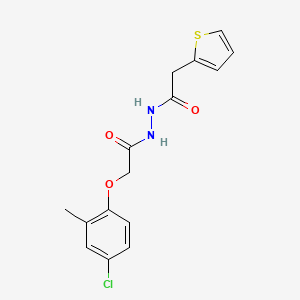
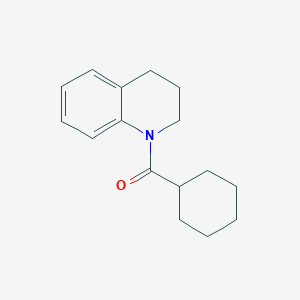

![1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5771003.png)